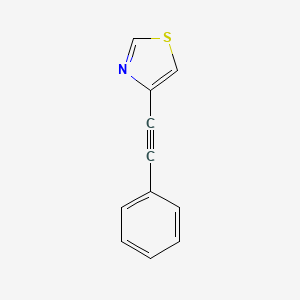![molecular formula C15H16O2 B14329482 2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol CAS No. 107623-70-1](/img/structure/B14329482.png)
2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,1’-Biphenyl]-4-yl)propane-2-peroxol is an organic peroxide compound characterized by the presence of a biphenyl group attached to a propane-2-peroxol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)propane-2-peroxol typically involves the reaction of a biphenyl derivative with a peroxide source. One common method is the reaction of 4-biphenylcarboxylic acid with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
Industrial production of 2-([1,1’-Biphenyl]-4-yl)propane-2-peroxol may involve large-scale oxidation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)propane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used in the presence of catalysts like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield biphenyl ketones or carboxylic acids, while reduction reactions can produce biphenyl alcohols.
科学研究应用
2-([1,1’-Biphenyl]-4-yl)propane-2-peroxol has several scientific research applications:
Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in biological oxidation processes and as a probe for studying oxidative stress in cells.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in oxidative stress-related diseases.
Industry: Utilized in polymerization processes and as a stabilizer in the production of certain plastics and resins.
作用机制
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)propane-2-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and may include the activation of signaling cascades related to oxidative stress and cellular defense mechanisms.
相似化合物的比较
Similar Compounds
2-Phenyl-2-propanol: An alcohol derivative with similar structural features but lacking the peroxide group.
Biphenyl: A simpler aromatic compound without the peroxide and propane moieties.
Cumene Hydroperoxide: Another organic peroxide with different structural characteristics.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)propane-2-peroxol is unique due to the combination of the biphenyl group and the peroxide moiety, which imparts distinct chemical reactivity and potential applications. Its ability to generate ROS and participate in various chemical reactions makes it a valuable compound in both research and industrial contexts.
属性
CAS 编号 |
107623-70-1 |
|---|---|
分子式 |
C15H16O2 |
分子量 |
228.29 g/mol |
IUPAC 名称 |
1-(2-hydroperoxypropan-2-yl)-4-phenylbenzene |
InChI |
InChI=1S/C15H16O2/c1-15(2,17-16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,16H,1-2H3 |
InChI 键 |
CVIWTMIBFCBFLR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


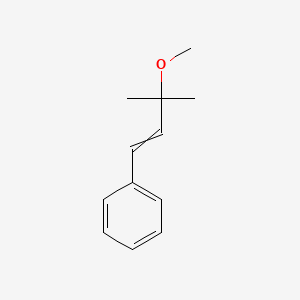
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)

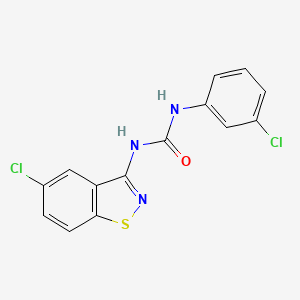

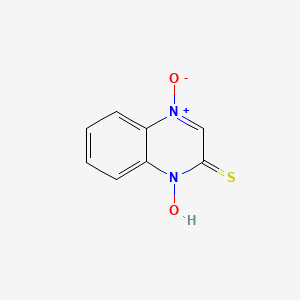


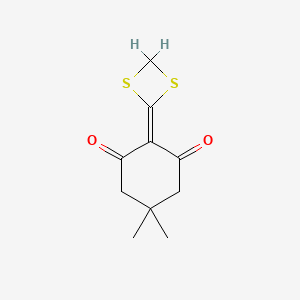
![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)

